6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
The synthesis of 6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and bromination reactions. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under reflux conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring. They exhibit similar chemical properties but may have different biological activities.
Benzimidazole derivatives: These compounds have a similar fused ring structure but with a benzene ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
879609-71-9 |
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Molecular Formula |
C20H15BrClN3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H15BrClN3/c1-13-5-8-17(9-6-13)23-20-19(14-3-2-4-16(22)11-14)24-18-10-7-15(21)12-25(18)20/h2-12,23H,1H3 |
InChI Key |
FZOBONQOKNCKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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